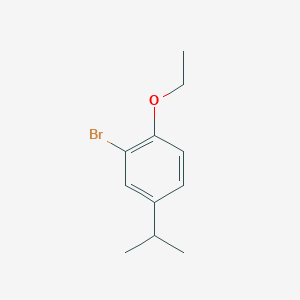

2-Bromo-1-ethoxy-4-isopropylbenzene

Description

Properties

IUPAC Name |

2-bromo-1-ethoxy-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-4-13-11-6-5-9(8(2)3)7-10(11)12/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDAZWMUVBWLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most straightforward route involves electrophilic bromination of 1-ethoxy-4-isopropylbenzene. The ethoxy group (-OEt) activates the aromatic ring via electron donation, directing bromination to the ortho position (C2) relative to the ether functionality. The isopropyl group at C4 exerts a weak steric and electronic influence, further favoring bromination at C2 over C6 due to reduced steric hindrance.

Reagents and Conditions

Mechanistic Pathway

The ethoxy group donates electron density through resonance, polarizing the aromatic ring and facilitating electrophilic attack at C2. FeBr₃ coordinates with Br₂, generating the Br⁺ electrophile. The intermediate σ-complex is stabilized by the ethoxy group’s resonance, leading to regioselective substitution.

Yield and Purity

-

Purity : ≥95% by HPLC, with minor byproducts (e.g., 6-bromo isomer) removed via recrystallization in ethanol.

Sequential Synthesis from 4-Isopropylphenol

Step 1: Bromination of 4-Isopropylphenol

4-Isopropylphenol undergoes bromination at C2, leveraging the hydroxyl group’s strong activating and ortho/para-directing effects.

Reaction Conditions

-

Brominating agent : Br₂ in acetic acid or NBS in tetrahydrofuran (THF).

-

Catalyst : None required for Br₂; light irradiation for NBS.

-

Temperature : 20–40°C.

Outcome

Step 2: Williamson Ether Synthesis

The phenolic -OH is converted to -OEt using ethyl bromide (EtBr) in a nucleophilic substitution.

Reagents and Conditions

Yield and Scalability

-

Yield : 80–90% after column chromatography.

-

Scalability : Adaptable to industrial batch reactors with reflux systems.

Friedel-Crafts Alkylation and Subsequent Functionalization

Synthesis of 2-Bromophenol Intermediate

2-Bromophenol serves as a precursor for introducing the isopropyl group via Friedel-Crafts alkylation.

Alkylation Protocol

Outcome

-

Product : 2-Bromo-4-isopropylphenol (yield: 65–75%).

-

Challenge : Competing para-alkylation minimized by steric bulk of isopropyl group.

Etherification to Ethoxy Derivative

As in Section 2.2, the phenol is ethoxylated to yield the target compound.

Suzuki-Miyaura Cross-Coupling Approach

Retrosynthetic Analysis

Disconnection at the C-Br bond reveals two fragments:

-

Aryl boronic acid : 1-Ethoxy-4-isopropylbenzeneboronic acid.

-

Aryl halide : 2-Bromobenzene derivative.

Coupling Conditions

Advantages and Limitations

-

Advantage : High regioselectivity and tolerance for functional groups.

-

Limitation : Requires synthesis of boronic acid precursor, adding steps.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Bromination | Br₂, FeBr₃ | 60–75 | 95 | High |

| Sequential Synthesis | Br₂, EtBr, K₂CO₃ | 70–85 | 98 | Moderate |

| Friedel-Crafts | AlCl₃, isopropyl chloride | 65–75 | 90 | Low |

| Suzuki Coupling | Pd(OAc)₂, boronic acid | 50–65 | 97 | Moderate |

Industrial-Scale Considerations

Solvent and Waste Management

Process Optimization

-

Continuous flow systems : Enhance safety and yield for bromination steps.

-

In-line analytics : HPLC monitoring ensures real-time purity control.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-4-isopropylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.

Reduction: De-brominated products or reduced functional groups.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-Bromo-1-ethoxy-4-isopropylbenzene serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo further reactions allows chemists to create a variety of derivatives that can be utilized in different chemical contexts .

Biology

The compound has been studied for its potential biological activity . Research indicates that it interacts with various biomolecules through mechanisms like electrophilic aromatic substitution, affecting cellular processes such as signaling pathways and gene expression. This makes it a valuable tool for studying cellular mechanisms and responses .

Medicine

In pharmaceutical research, this compound is investigated for its potential use in drug development. Its structural characteristics may provide insights into designing new therapeutic agents or modifying existing drugs for improved efficacy .

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing products in various industrial sectors, including agricultural chemicals and advanced materials .

Case Study 1: Synthesis of Derivatives

A study explored the synthesis of various derivatives from this compound, focusing on modifying the ethoxy group to enhance biological activity. The results demonstrated increased efficacy against specific cellular targets, highlighting the compound's utility in drug design.

Case Study 2: Electrophilic Substitution Reactions

Research conducted on electrophilic substitution reactions involving this compound revealed insights into reaction kinetics and mechanisms. The findings contributed to a better understanding of how substituents influence reactivity patterns in aromatic compounds, which is crucial for chemists designing new synthetic pathways.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Facilitates diverse synthetic routes |

| Biology | Study of cellular interactions | Influences signaling pathways |

| Medicine | Potential drug development | Insights into therapeutic modifications |

| Industry | Production of specialty chemicals | Utilized in agricultural and material science |

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-isopropylbenzene involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions, such as proton removal, to yield the final substituted benzene product .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 243.14 g/mol

- Purity : ≥97%

- Hazards : Classified under GHS "Warning" with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Storage : Stable at 2–8°C under inert conditions .

Comparison with Similar Compounds

The following analysis compares 2-Bromo-1-ethoxy-4-isopropylbenzene with structurally related brominated benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

4-Bromo-1-isopropyl-2-methoxybenzene (CAS: 1369775-86-9)

- Molecular Formula : C₁₀H₁₃BrO

- Molecular Weight : 229.11 g/mol

- Substituents : Methoxy (-OCH₃) at position 2, isopropyl at position 3.

- Lower molecular weight (229.11 vs. 243.14) may influence volatility and solubility .

2-Bromo-1-chloro-4-isopropylbenzene (CAS: 90350-25-7)

- Molecular Formula : C₉H₁₀BrCl

- Molecular Weight : 233.53 g/mol

- Substituents : Chlorine at position 1, bromine at position 2, isopropyl at position 4.

- Key Differences :

4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)

- Molecular Formula : C₆H₇BrN₂

- Molecular Weight : 187.04 g/mol

- Substituents: Amino (-NH₂) groups at positions 1 and 2.

- Key Differences: Amino groups are highly electron-donating, increasing ring reactivity for coupling reactions (e.g., Suzuki-Miyaura). Lack of bulky substituents (e.g., isopropyl) enhances solubility in polar solvents .

Biological Activity

2-Bromo-1-ethoxy-4-isopropylbenzene, a compound with the chemical formula C11H15BrO, has garnered attention in the scientific community for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

- Molecular Weight : 243.14 g/mol

- CAS Number : 1403503-40-1

- Structure : The compound features a bromine atom attached to a benzene ring, which also contains an ethoxy group and an isopropyl substituent.

The primary mechanism of action for this compound involves electrophilic aromatic substitution , where the bromine atom acts as an electrophile. This process can be broken down into two main steps:

- Formation of a sigma bond with the benzene ring, creating a positively charged benzenonium intermediate.

- Loss of a proton from this intermediate, resulting in a substituted benzene ring.

This mechanism allows the compound to maintain the aromaticity of the benzene ring during reactions, making it significant in various biochemical pathways.

Biochemical Pathways

The compound primarily influences the electrophilic aromatic substitution pathway , affecting various enzymes and proteins within biological systems. It has been shown to interact with cellular components, leading to alterations in cell signaling pathways and gene expression.

Cellular Effects

Research indicates that this compound can impact cellular processes such as:

- Cell Signaling : Modulates pathways that regulate cell growth and metabolism.

- Gene Expression : Influences transcription factors and other regulatory proteins.

- Cell Viability : Exhibits dose-dependent effects on cell survival; lower doses may enhance cell function while higher doses could induce cytotoxicity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its biological activity:

- Transport and Distribution : The compound interacts with cellular transporters, influencing its localization and accumulation within tissues.

- Dosage Effects : Studies have demonstrated that varying dosages can lead to different biological outcomes, highlighting the importance of dosage in therapeutic applications.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Case Study: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A notable study investigated analogs related to this compound for their inhibitory effects on PTP1B, a target for type 2 diabetes treatment. Among these analogs, some exhibited high inhibitory potency (IC50 = 0.07 μM) and selectivity, suggesting potential therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Inhibitory effects on PTP1B |

| Cell Signaling Modulation | Altered pathways affecting growth and metabolism |

| Gene Expression Regulation | Changes in transcription factor activity |

| Cytotoxicity | Dose-dependent effects observed in cell viability studies |

Chemical Reactions Analysis

This compound undergoes several chemical reactions relevant to its biological activity:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles.

- Oxidation Reactions : The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions : Can lead to de-bromination or reduction of other functional groups.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-1-ethoxy-4-isopropylbenzene to improve yield and purity?

- Methodological Answer : Prioritize precursor scoring and template relevance heuristics to identify feasible synthetic routes. For example, databases like REAXYS and BKMS_METABOLIC can predict high-yield pathways by comparing substituent effects of bromo, ethoxy, and isopropyl groups on aromatic rings . Solvent selection (e.g., polar aprotic solvents for SNAr reactions) and temperature control (e.g., 60–80°C for bromination) are critical for minimizing side products. Purification via column chromatography with hexane/ethyl acetate gradients can isolate the target compound effectively .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., upfield shifts for ethoxy protons at ~δ 1.3–1.5 ppm and isopropyl methyl groups at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₅BrO, MW = 243.14) and isotopic patterns for bromine .

- Infrared (IR) : Stretching frequencies for C-Br (~550–600 cm⁻¹) and C-O (ethoxy group, ~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. The bromine atom’s electron-withdrawing nature activates the ring for Suzuki-Miyaura coupling, while steric hindrance from the isopropyl group may slow meta-substitution. Solvent parameters (e.g., dielectric constant) in Gaussian or ORCA software refine transition-state energy barriers . Compare results with experimental data from PubChem or crystallographic databases to validate predictions .

Q. What strategies resolve discrepancies in crystallographic data analysis for brominated aromatic ethers like this compound?

- Methodological Answer : Use SHELX software for refinement, particularly SHELXL for small-molecule crystallography. Address data contradictions (e.g., thermal motion artifacts in bromine atoms) by adjusting occupancy factors or applying twin-law corrections. Validate hydrogen bonding and van der Waals interactions using Mercury visualization tools. Cross-check with powder XRD to confirm phase purity .

Q. How does steric and electronic modulation by the isopropyl group influence regioselectivity in further functionalization?

- Methodological Answer : Perform competitive electrophilic substitution experiments (e.g., nitration or sulfonation) to map regioselectivity. The isopropyl group’s steric bulk directs electrophiles to the less hindered para position relative to the ethoxy group. Hammett σ⁺ values quantify electronic effects, while X-ray crystallography confirms substitution patterns .

Data Analysis & Validation

Q. What statistical approaches ensure reproducibility in synthetic yields for brominated aryl ethers?

- Methodological Answer : Apply Design of Experiments (DoE) principles, such as factorial designs, to test variables (e.g., catalyst loading, reaction time). Use ANOVA to identify significant factors. For example, a 2³ factorial design can optimize Pd-catalyzed cross-coupling reactions, with yield data analyzed in JMP or Minitab .

Q. How can researchers validate the purity of this compound for pharmacological studies?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection (DAD) to detect impurities at 254 nm. Validate against certified reference materials (CRMs) from authoritative suppliers like American Elements. LC-MS/MS further confirms absence of isomeric byproducts (e.g., 3-bromo isomers) .

Contradiction Management

Q. How to address conflicting reactivity data in halogenated aromatic ethers?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Use meta-analyses to compare literature results, accounting for variables like catalyst purity or moisture content. Computational docking studies (AutoDock Vina) can reconcile discrepancies by modeling steric clashes or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.